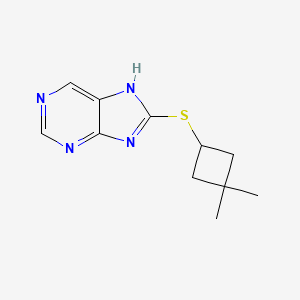![molecular formula C15H16N6OS B7436882 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide](/img/structure/B7436882.png)
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies.
作用机制
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide works by inhibiting BTK, which is a key component of the BCR signaling pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation. By inhibiting BTK, this compound blocks these signaling pathways and induces apoptosis in B-cell lymphoma cells.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK, with minimal activity against other kinases. This selectivity may reduce the risk of off-target effects and toxicity. This compound has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of central nervous system (CNS) lymphomas. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide is its selectivity for BTK, which may make it a safer and more effective treatment option compared to non-selective kinase inhibitors. However, one limitation is the potential for resistance to develop, as has been observed with other BTK inhibitors. Additionally, the optimal dosing and treatment schedule of this compound have not been fully established, and further studies are needed to determine the most effective treatment regimen.
未来方向
For research on N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Additional studies are also needed to determine the optimal dosing and treatment schedule of this compound, as well as its potential for combination therapy with other agents. Furthermore, the potential for resistance to develop to this compound should be investigated, and strategies to overcome resistance should be explored. Finally, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders, should be investigated.
合成方法
The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide involves several steps, including the preparation of the key intermediate, 4-(2H-tetrazol-5-yl)butan-1-amine, and the subsequent coupling reaction with 4-(2-methyl-1,3-thiazol-4-yl)phenylboronic acid. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BCR signaling and induces apoptosis in B-cell lymphoma cell lines. In vivo studies have demonstrated that this compound suppresses tumor growth and prolongs survival in mouse models of CLL and MCL.
属性
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-10-16-13(9-23-10)11-5-7-12(8-6-11)17-15(22)4-2-3-14-18-20-21-19-14/h5-9H,2-4H2,1H3,(H,17,22)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGUNDZXNQFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)CCCC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[[2-(3-chloro-4-hydroxyphenyl)acetyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7436799.png)
![2-[3-[(4-Ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-2-hydroxypropoxy]benzonitrile](/img/structure/B7436800.png)
![N-(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)-1-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B7436801.png)
![ethyl N-[4-[[2-[hydroxy(phenyl)methyl]pyrrolidine-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7436807.png)
![N-[1-(1-ethyl-6-oxopiperidine-3-carbonyl)-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436816.png)
![6-Chloro-1-methyl-4-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7436817.png)

![N-[1-[2-(3-benzylimidazol-4-yl)acetyl]-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436836.png)
![2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one](/img/structure/B7436842.png)
![sodium;4-[[1-(1H-benzimidazol-2-yl)-2-methylpropyl]amino]-2,2-diethyl-4-oxobutanoate](/img/structure/B7436853.png)

![4-[1-[(3R)-oxolan-3-yl]triazol-4-yl]-2-(2-phenylpropan-2-yl)-1,3-thiazole](/img/structure/B7436875.png)

![[3-Methyl-3-(trifluoromethyl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B7436913.png)